molecular formula C13H11N3 B3356295 Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl- CAS No. 65610-28-8

Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl-

Cat. No.: B3356295
CAS No.: 65610-28-8
M. Wt: 209.25 g/mol
InChI Key: CXWKUBNIEIPXBM-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused bicyclic system with a pyridazine ring and an imidazole ring, making it a privileged scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones or α-haloesters, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites. This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis . The compound’s ability to bind to the hinge region of kinases is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar biological activities.

    Imidazo[1,2-b]pyridine: Shares the imidazo core but differs in the position of the nitrogen atoms.

    Imidazo[1,2-c]pyrimidine: Another analog with a different ring fusion pattern.

Uniqueness

Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. Its ability to inhibit specific kinases at nanomolar concentrations makes it a promising candidate for drug development .

Properties

IUPAC Name

6-methyl-2-phenylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-7-8-13-14-12(9-16(13)15-10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWKUBNIEIPXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443406
Record name Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65610-28-8
Record name Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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